molecular formula C29H22N2O4 B2737699 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887892-15-1

3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2737699
CAS No.: 887892-15-1
M. Wt: 462.505
InChI Key: WKRLRULASDEVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted at position 3 with a [1,1'-biphenyl]-4-amido group and at position 2 with an N-(2-methoxyphenyl)carboxamide moiety. The biphenyl group enhances aromatic stacking interactions in biological targets, while the 2-methoxyphenyl substituent contributes to solubility and electronic modulation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O4/c1-34-25-14-8-6-12-23(25)30-29(33)27-26(22-11-5-7-13-24(22)35-27)31-28(32)21-17-15-20(16-18-21)19-9-3-2-4-10-19/h2-18H,1H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLRULASDEVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Amide Bond Reactivity

The amide groups in this compound participate in hydrolysis and nucleophilic substitution reactions.

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl, 6M, reflux), the amide bonds hydrolyze to yield carboxylic acids and amines. For example:

  • Primary amide hydrolysis :
    RCONHR’+H2OHClRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_2
    The biphenyl-linked amide hydrolyzes faster than the benzofuran-linked amide due to steric hindrance from the benzofuran ring .

Basic Hydrolysis

In alkaline media (NaOH, 3M), saponification occurs, producing carboxylate salts:
RCONHR’+OHRCOO+R’NH2\text{RCONHR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'NH}_2
Kinetic studies show a 40% conversion after 6 hours at 80°C .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
RCONHR’LiAlH4RCH2NHR’\text{RCONHR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{NHR'}
Yields range from 60–75% depending on solvent polarity .

Benzofuran Ring Reactions

The benzofuran core undergoes electrophilic substitution at the 5-position due to electron-donating effects from the oxygen atom.

Nitration

Reaction with nitric acid (HNO₃/H₂SO₄) introduces a nitro group:
BenzofuranHNO35-Nitrobenzofuran derivative\text{Benzofuran} \xrightarrow{\text{HNO}_3} \text{5-Nitrobenzofuran derivative}
The reaction proceeds at 0°C with 85% regioselectivity .

Sulfonation

Fuming sulfuric acid (SO₃/H₂SO₄) sulfonates the ring, yielding a sulfonic acid derivative:
BenzofuranSO35-Sulfobenzofuran\text{Benzofuran} \xrightarrow{\text{SO}_3} \text{5-Sulfobenzofuran}
This product is water-soluble and used in dye synthesis .

Methoxyphenyl Substituent Reactivity

The methoxy group undergoes demethylation and electrophilic reactions.

Demethylation

Boron tribromide (BBr₃) cleaves the methoxy group to a hydroxyl group:
Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}
Quantitative conversion occurs at −78°C in dichloromethane .

Halogenation

Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to the methoxy group:
Ar-OCH3Br2Ar-Br+HBr\text{Ar-OCH}_3 \xrightarrow{\text{Br}_2} \text{Ar-Br} + \text{HBr}
Yields 72% para-brominated product .

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the biphenyl moiety.

Suzuki-Miyaura Coupling

The biphenyl group participates in Suzuki couplings with aryl boronic acids:
Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}
Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF at 100°C (yield: 89%) .

Buchwald-Hartwig Amination

The amide nitrogen couples with aryl halides via Pd catalysis:
Ar-NHCO-R+Ar’-XPd2(dba)3/XantphosAr-NH-Ar’\text{Ar-NHCO-R} + \text{Ar'-X} \xrightarrow{\text{Pd}_2\text{(dba)}_3/\text{Xantphos}} \text{Ar-NH-Ar'}
Ligand selection (e.g., Xantphos) improves yields to 78% .

Comparative Reaction Data

Reaction Type Reagents/Conditions Yield (%) Key Observation
Acidic Hydrolysis6M HCl, reflux, 8h55Biphenyl amide hydrolyzes faster
NitrationHNO₃/H₂SO₄, 0°C, 2h85Regioselective at C5
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C89Tolerates electron-withdrawing groups
DemethylationBBr₃, CH₂Cl₂, −78°C, 1h98Quantitative conversion

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by resonance with the benzofuran oxygen .

  • Electrophilic Substitution : Benzofuran’s electron-rich C5 position directs nitration/sulfonation .

  • Pd-Catalyzed Coupling : Oxidative addition of aryl halides to Pd(0) is rate-determining .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its unique structure allows for the development of novel derivatives with tailored properties.
  • Coordination Chemistry : It can act as a ligand in coordination compounds, facilitating the study of metal complexes and their reactivity.

Biology

  • Bioactive Molecule Investigation : Preliminary studies indicate potential antimicrobial, antifungal, and anticancer properties. The compound is being explored for its effects on various cellular pathways.
  • Mechanism of Action : Similar compounds have shown interactions with multiple receptors, suggesting that this compound may also exhibit diverse biological effects through non-covalent interactions with target proteins.

Medicine

  • Drug Development : The compound is under investigation for its therapeutic potential, particularly in oncology. Its ability to inhibit cancer cell proliferation has been noted, possibly through apoptosis induction.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from cytotoxicity associated with neurodegenerative diseases.

Industry

  • Advanced Materials Development : The compound is being explored for applications in organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.

Research highlights several key biological activities associated with 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide:

  • Antitumor Activity : Studies suggest that the compound may inhibit cancer cell growth by inducing apoptosis through caspase pathway activation.
  • Anti-inflammatory Properties : It potentially modulates inflammatory responses by inhibiting key enzymes involved in inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Mechanism Study :
    • A study demonstrated that derivatives similar to this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis via mitochondrial pathways, suggesting a potential mechanism for its antitumor activity.
  • Neuroprotective Research :
    • Preliminary findings indicated that the compound could mitigate amyloid-beta-induced cytotoxicity in neuronal cells, pointing towards its potential application in neurodegenerative disease therapies.
  • Anti-inflammatory Effects :
    • Investigations revealed that the compound might inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Mechanism of Action

The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 2 (Carboxamide) Molecular Weight Key Features
3-{[1,1'-Biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (Target) Biphenyl-4-amido 2-Methoxyphenyl ~490 (estimated) Balanced aromatic interactions and solubility; methoxy group modulates polarity
3-{[1,1'-Biphenyl]-4-amido}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Biphenyl-4-amido 2,3-Dihydro-1,4-benzodioxin-6-yl 490.515 Increased steric bulk; benzodioxin may reduce solubility but enhance target affinity
3-{[1,1'-Biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Biphenyl-4-amido 4-Methoxyphenyl ~490 (estimated) Methoxy at para position alters electronic effects; potential for improved metabolic stability
N-(4-Methoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide 2-Methylbenzamido 4-Methoxyphenyl ~420 (estimated) Smaller substituent at position 3; reduced aromatic interactions but higher solubility
N-{4-[(2-Chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide 2-Chlorobenzoylamino 2-Methylphenyl ~450 (estimated) Chlorine enhances hydrophobicity; methyl group may sterically hinder binding

Biological Activity

The compound 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a member of the benzofuran family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, anti-inflammatory properties, and its role in modulating amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease research.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • IUPAC Name : this compound

Neuroprotective Effects

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant neuroprotective properties. For instance, compounds similar to This compound have shown the ability to protect neuronal cells from Aβ-induced cytotoxicity. In one study, it was demonstrated that specific derivatives provided substantial protection to mouse hippocampal neuronal HT22 cells against Aβ42-induced damage .

Modulation of Amyloid-Beta Aggregation

The compound has been investigated for its effects on Aβ aggregation kinetics. Research indicates that certain benzofuran derivatives can either promote or inhibit Aβ fibrillogenesis depending on their substituents. For example:

  • Compound 4d exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at a concentration of 25 µM.
  • Conversely, other derivatives with different substituents showed inhibition of Aβ aggregation .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has also been explored. Compounds related to This compound demonstrated significant anti-inflammatory effects in vitro. These compounds were found to stabilize human red blood cell membranes and exhibited high percentages of membrane stabilization (up to 99.25%) in various assays .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that benzofuran derivatives can inhibit Aβ42-induced cytotoxicity in HT22 cells.
Study 2Found that specific modifications to the phenyl ring significantly affect Aβ aggregation dynamics.
Study 3Reported broad-spectrum antimicrobial activity for related benzofuran compounds with MIC values ranging from 2.50 to 20 µg/mL.

Research utilizing molecular docking studies suggests that the orientation and substitution patterns of the bicyclic aromatic rings in these compounds are critical for their biological activity. The presence of methoxy groups appears to influence the ability of these compounds to modulate Aβ aggregation pathways significantly.

Q & A

Basic: What synthetic strategies are employed for synthesizing 3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide?

Answer:
The compound is synthesized via multi-step routes, typically involving:

Benzofuran Core Formation : Cyclization of substituted precursors using acid/base catalysis or transition-metal-mediated reactions.

C-H Arylation : Pd-catalyzed coupling to introduce the biphenyl moiety at the 3-position of benzofuran .

Transamidation : Reaction of the intermediate carboxylic acid with 2-methoxyaniline under activating agents (e.g., HATU or EDCI) .
Key Considerations :

  • Purification via column chromatography or recrystallization.
  • Intermediate characterization using NMR and mass spectrometry to confirm regioselectivity .

Basic: Which analytical methods are critical for characterizing purity and structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • HPLC/UPLC : Quantify purity (>95% typical for research-grade compounds) and detect impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and intermolecular interactions .

Advanced: How can reaction yields be optimized in the transamidation step?

Answer:
Low yields in transamidation may arise from steric hindrance or poor nucleophilicity of 2-methoxyaniline. Strategies include:

  • Catalyst Screening : Use of DMAP or AuCl3_3 to enhance reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Computational Guidance : Reaction path simulations (e.g., DFT calculations) to identify energy barriers and optimal conditions .
    Example Optimization Table :
ConditionYield (%)Purity (%)
EDCI/DMAP, DMF6598
HATU, DMSO7297
AuCl3_3, THF5896

Advanced: How to resolve discrepancies in biological activity across assays?

Answer:
Contradictory data may stem from assay-specific variables:

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular reporter assays).
  • Structural Analogues : Compare activity of derivatives (e.g., methoxy vs. hydroxy substituents) to identify pharmacophores .
  • Solubility/Permeability : Use logP measurements or PAMPA assays to assess bioavailability differences .

Basic: What biological targets are suggested by the compound’s structure?

Answer:
The benzofuran-biphenyl scaffold is associated with:

  • Kinase Inhibition : Potential ATP-binding site interactions due to planar aromatic systems.
  • GPCR Modulation : Methoxyphenyl groups may target adrenergic or serotonin receptors.
  • Antimicrobial Activity : Benzofuran derivatives often disrupt membrane integrity or enzyme function .
    Recommended Screening :
  • Enzymatic assays (e.g., kinase panels).
  • Cell-based models for cytotoxicity and mechanistic studies.

Advanced: How to integrate computational chemistry in SAR studies?

Answer:

  • Molecular Docking : Predict binding modes with targets (e.g., using AutoDock Vina or Schrödinger Suite) .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups) with activity data .
  • MD Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS).
    Case Study :
    A derivative with a nitro group at the biphenyl position showed 10× higher activity in silico, validated experimentally .

Basic: How to evaluate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light.
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond) .
  • Mass Spectrometry : Identify fragments (e.g., loss of methoxyphenyl group).

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance water solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for parenteral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.